NBOH-2C-CN hydrochloride chemical structure and properties
NBOH-2C-CN hydrochloride chemical structure and properties
An In-depth Technical Guide to NBOH-2C-CN Hydrochloride
Introduction and Overview
NBOH-2C-CN hydrochloride, also widely known by the synonym 25CN-NBOH, is a potent and selective synthetic psychedelic compound belonging to the N-benzylphenethylamine class.[1] Developed in 2011 at the University of Copenhagen, it has emerged as a critical research tool for investigating the function and physiological roles of the serotonin 5-HT2A receptor.[1] Its high affinity and, in many assays, significant selectivity for the 5-HT2A subtype over other serotonin receptors make it an invaluable ligand for dissecting receptor-specific cortical circuit dynamics and the molecular underpinnings of psychedelic-induced effects.[2][3]
This guide provides a comprehensive technical overview of NBOH-2C-CN hydrochloride, detailing its chemical structure, physicochemical properties, pharmacology, synthesis, and safety profile. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Chemical Structure and Identifiers
The chemical structure of NBOH-2C-CN consists of a 2,5-dimethoxyphenethylamine core, substituted with a cyano group at the 4-position of the phenyl ring. The amine is further functionalized with an N-(2-hydroxybenzyl) group, a modification known to significantly increase affinity for the 5-HT2A receptor.[4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
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IUPAC Name: 4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride[5]
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Common Names: 25CN-NBOH hydrochloride, NBOH-2C-CN hydrochloride[1][6]
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CAS Number: 1539266-32-4[6]
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Molecular Formula: C18H20N2O3·HCl[6]
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Molecular Weight: 348.82 g/mol [6]
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SMILES: COc1cc(C#N)c(OC)cc1CCNCc2ccccc2O.Cl[7]
Physicochemical and Pharmacological Properties
NBOH-2C-CN hydrochloride is typically supplied as a white to beige powder with a purity of ≥98% as determined by HPLC.[6] Its properties make it suitable for a range of in vitro and in vivo experimental applications.
| Property | Value | Source(s) |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | [6] |
| Solubility | Water: up to 10 mM (with gentle warming) DMSO: up to 100 mM | |
| Storage | Desiccate at room temperature | |
| Mechanism of Action | Selective 5-HT2A Receptor Agonist | [5] |
| Binding Affinity (Ki) | 1.3 nM (human 5-HT2A) | [5] |
| Functional Potency (EC50) | 2.1 nM (human 5-HT2A, PI turnover) | [5][6] |
| Selectivity | ~100-fold for 5-HT2A over 5-HT2C |
Pharmacology and Mechanism of Action
5-HT2A Receptor Selectivity and Affinity
NBOH-2C-CN is distinguished by its high binding affinity (Ki = 1.3 nM) and functional potency (EC50 = 2.1 nM) at the human 5-HT2A receptor.[5][6] This affinity is largely conferred by the N-(2-hydroxybenzyl) substitution. The cryo-electron microscopy structure of NBOH-2C-CN bound to the 5-HT2A receptor reveals a distinct binding mode, where key interactions stabilize the active state of the receptor.[1][8]
The compound exhibits significant selectivity for the 5-HT2A receptor, with most pharmacological assays demonstrating a 100-fold greater affinity for 5-HT2A compared to the 5-HT2C subtype. This selectivity is crucial for its use as a research tool, as it allows for the isolated study of 5-HT2A-mediated pathways, minimizing the confounding effects of activating other serotonin receptor subtypes.[4] However, it is noteworthy that some studies have reported lower selectivity, in the range of 10-fold, highlighting the sensitivity of this parameter to the specific functional assay employed.[1]
Downstream Signaling Pathways
As a G-protein coupled receptor (GPCR), the 5-HT2A receptor signals through multiple intracellular pathways upon agonist binding. The primary pathway activated by NBOH-2C-CN is the Gq/G11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.[9][10] The compound has also been studied for its ability to engage the β-arrestin signaling pathway, a key area of research for understanding functional selectivity and biased agonism at the 5-HT2A receptor.[9][10]
In Vivo Effects
In animal models, NBOH-2C-CN hydrochloride administration produces behavioral effects consistent with 5-HT2A receptor activation. The most well-characterized of these is the head-twitch response (HTR) in mice, a classic behavioral proxy for hallucinogenic potential in humans. This effect is potently blocked by pretreatment with 5-HT2A-selective antagonists (e.g., M100907) but not by antagonists of the 5-HT2C receptor, confirming that the behavior is mediated in vivo by the 5-HT2A receptor.[4][6] Studies have also shown that the compound produces hallucinogen-like discriminative stimulus effects in rodents.[4][6]
Synthesis Methodology
Synthetic Strategy Overview
The synthesis of NBOH-2C-CN hydrochloride is typically achieved via a convergent synthesis strategy. The core phenethylamine, 4-cyano-2,5-dimethoxyphenethylamine (2C-CN), is first synthesized from commercially available precursors. This intermediate is then coupled with salicylaldehyde (2-hydroxybenzaldehyde) via reductive amination to form the final N-benzylphenethylamine product.[10][11] The final product is converted to its hydrochloride salt to improve handling and solubility.
Detailed Experimental Protocol (Reductive Amination)
The following protocol is a representative example based on established literature procedures for the N-benzylation of phenethylamines.[11][12]
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Reaction Setup: To a solution of 4-cyano-2,5-dimethoxyphenethylamine (1.0 eq) in anhydrous ethanol, add salicylaldehyde (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume in vacuo. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
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Purification: Purify the crude product by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of methanol or 2-propanol. Add a solution of HCl in ether or pass HCl gas through the solution until precipitation is complete.
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Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield NBOH-2C-CN hydrochloride as a crystalline solid.
Toxicology and Safety Profile
There is limited formal toxicological data available specifically for NBOH-2C-CN hydrochloride in published literature. As a potent psychoactive substance, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Structurally related N-benzylphenethylamines (e.g., the NBOMe series) have been associated with significant adverse effects in non-clinical settings, and some have been classified as controlled substances.[4][13] Therefore, NBOH-2C-CN should be treated as a potentially hazardous compound. In the United Kingdom, it is classified as a Class A drug, and it is illegal in Hungary.[1][2] Researchers should be aware of and comply with all local and national regulations regarding the possession and use of this compound.
Summary and Conclusion
NBOH-2C-CN hydrochloride is a highly potent and selective 5-HT2A receptor agonist that has become an indispensable tool in neuroscience research. Its well-defined pharmacological profile allows for the precise investigation of 5-HT2A-mediated signaling and its role in complex behaviors and cortical function. The well-established synthetic routes make it accessible for research purposes. As with any potent neuroactive compound, appropriate safety and handling procedures are paramount. Continued research with NBOH-2C-CN will undoubtedly provide further insights into the intricate workings of the serotonergic system and its relevance to both normal brain function and neuropsychiatric disorders.
References
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NBOH-2C-CN hydrochloride (5171) by Tocris, Part of Bio-Techne. Tocris Bioscience. [Link]
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An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. ACS Omega. [Link]
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25CN-NBOH. Wikipedia. [Link]
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Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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25C-NBOH. Wikipedia. [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. [Link]
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25CN-NBOH. PsychonautWiki. [Link]
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NBOH-2C-CN hydrochloride (5171) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]
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Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC - NIH. [Link]
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Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]
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Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
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The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse. [Link]
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NPS Discovery — New Drug Monograph 2023 25B-NBOH. The Center for Forensic Science Research & Education. [Link]
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